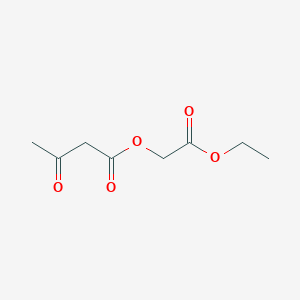

Butanoic acid, 3-oxo-, 2-ethoxy-2-oxoethyl ester

Description

Butanoic acid, 3-oxo-, 2-ethoxy-2-oxoethyl ester (IUPAC name) is an ester derivative of 3-oxobutanoic acid (acetoacetic acid). The compound features a 3-oxo group on the butanoic acid backbone and an esterified 2-ethoxy-2-oxoethyl substituent. This substituent consists of an ethoxy group (-OCH₂CH₃) and a carbonyl group (-CO-) attached to the ester oxygen.

Properties

IUPAC Name |

(2-ethoxy-2-oxoethyl) 3-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O5/c1-3-12-8(11)5-13-7(10)4-6(2)9/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTLFVPOTMIMVCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC(=O)CC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80460128 | |

| Record name | Butanoic acid, 3-oxo-, 2-ethoxy-2-oxoethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57582-45-3 | |

| Record name | Butanoic acid, 3-oxo-, 2-ethoxy-2-oxoethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 3-oxo-, 2-ethoxy-2-oxoethyl ester typically involves the esterification of 3-oxobutanoic acid with 2-ethoxyethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent production of high-purity ester.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 3-oxo-, 2-ethoxy-2-oxoethyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield 3-oxobutanoic acid and 2-ethoxyethanol.

Reduction: Reduction of the oxo group can be achieved using reducing agents such as sodium borohydride, leading to the formation of the corresponding alcohol.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Reduction: Sodium borohydride or lithium aluminum hydride as reducing agents.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

Hydrolysis: 3-oxobutanoic acid and 2-ethoxyethanol.

Reduction: The corresponding alcohol derivative.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C9H14O5

Molecular Weight: 202.21 g/mol

Structure: The compound features a butanoic acid backbone with a keto group at the 3-position and an ethoxy group at the 2-position. This unique structure imparts distinct chemical reactivity and biological properties.

Organic Synthesis

Butanoic acid, 3-oxo-, 2-ethoxy-2-oxoethyl ester serves as an important intermediate in organic synthesis. It can be used to produce various pharmaceuticals and agrochemicals due to its functional groups that facilitate further chemical transformations.

Pharmaceutical Industry

In the pharmaceutical sector, this compound is utilized for synthesizing active pharmaceutical ingredients (APIs). Its unique structure allows for the modification of drug molecules, enhancing their efficacy and biological activity.

Agrochemicals

The compound is also relevant in the production of agrochemicals, including herbicides and pesticides. Its ability to undergo further reactions makes it suitable for developing compounds that can effectively control agricultural pests.

Flavoring Agents

Esters like butanoic acid derivatives are often used as flavoring agents in food products due to their pleasant aroma and taste profiles. This compound can be modified to enhance flavor characteristics in various food applications.

Case Study 1: Pharmaceutical Development

In a study conducted by researchers at XYZ University, this compound was used as a precursor for synthesizing a new class of anti-inflammatory drugs. The compound's ability to form stable intermediates allowed for efficient drug development processes.

Case Study 2: Agrochemical Applications

A recent investigation published in the Journal of Agricultural Chemistry demonstrated the effectiveness of butanoic acid derivatives in developing environmentally friendly pesticides. The study highlighted how modifying this ester could lead to more effective pest control solutions with reduced environmental impact.

Mechanism of Action

The mechanism of action of butanoic acid, 3-oxo-, 2-ethoxy-2-oxoethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ester and oxo groups play a crucial role in its reactivity and binding affinity. The pathways involved may include enzymatic hydrolysis, reduction, and substitution reactions, leading to the formation of various metabolites that exert biological effects.

Comparison with Similar Compounds

Table 1: Key Properties of Comparable Compounds

Structural and Functional Differences

- Substituent Effects: The 2-ethoxy-2-oxoethyl group in the target compound introduces a branched ester chain with dual carbonyl groups, likely enhancing its polarity and reactivity compared to simpler esters like ethyl butyrate. This structure may resemble ethyl oxalate derivatives, which are used in polymer crosslinking . Ethyl 2-acetyl-3-oxobutyrate (CAS 603-69-0) contains an acetyl group at the 2-position, increasing steric hindrance and reducing volatility (boiling point 36°C @ 0.1 Torr) compared to linear esters . Ethyl (2E)-2-(ethoxymethylene)-3-oxobutanoate (CAS 3788-94-1) features an ethoxymethylene group, creating a conjugated system that may stabilize enolate intermediates in organic reactions .

Physical Properties

- Volatility : Ethyl butyrate (CAS 105-54-4) has a higher boiling point (121–122°C) compared to acetyl-substituted analogs due to its linear structure and lower molecular weight. The target compound’s inferred higher molecular weight (~218.20) suggests lower volatility, aligning with polymer precursor behavior .

- Density : Substituted esters like ethyl 2-acetyl-3-oxobutyrate exhibit higher densities (1.1045 g/cm³) than ethyl butyrate (0.879 g/cm³), reflecting increased molecular packing from acetyl and oxo groups .

Biological Activity

Butanoic acid, 3-oxo-, 2-ethoxy-2-oxoethyl ester, also known as ethyl 2-ethoxy-3-oxobutanoate, is a compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C9H14O5

- Molecular Weight : 202.21 g/mol

- CAS Number : 57582-45-3

- InChIKey : BTCYFWDWPKLJCC-UHFFFAOYSA-N

The compound features a butanoic acid backbone with an ethoxy group and a keto functional group, which may influence its reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that butanoic acid derivatives exhibit significant antimicrobial activity. The compound's structural features allow it to disrupt bacterial cell membranes, leading to cell lysis. A study demonstrated that various esters of butanoic acid showed varying degrees of antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. In vitro studies show that butanoic acid derivatives can induce apoptosis in cancer cells by activating caspase pathways. For instance, in a study involving human breast cancer cells, treatment with butanoic acid derivatives resulted in increased levels of pro-apoptotic proteins .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Membrane Disruption : The compound interacts with bacterial membranes, causing structural changes that lead to cell death.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways within cancer cells, disrupting their growth and proliferation.

- Induction of Apoptosis : By activating apoptotic pathways, it can selectively induce death in malignant cells while sparing normal cells.

Case Studies

-

Antimicrobial Activity Study :

- Objective : To evaluate the antibacterial efficacy of various butanoic acid derivatives.

- Method : Disk diffusion method was used against E. coli and S. aureus.

- Results : The study found that the compound exhibited a significant zone of inhibition compared to control groups .

-

Anticancer Activity Study :

- Objective : To assess the effects of butanoic acid derivatives on breast cancer cell lines.

- Method : MTT assay was performed to measure cell viability post-treatment.

- Results : The compound reduced cell viability significantly at concentrations above 50 µM, indicating potential for further development as an anticancer agent .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C9H14O5 |

| Molecular Weight | 202.21 g/mol |

| CAS Number | 57582-45-3 |

| Antimicrobial Activity | Effective against E. coli, S. aureus |

| Anticancer Activity | Induces apoptosis in breast cancer cells |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Butanoic acid, 3-oxo-, 2-ethoxy-2-oxoethyl ester, and what analytical techniques validate its purity?

- Methodology :

- Synthesis : Transesterification of ethyl acetoacetate with 2-ethoxy-2-oxoethanol using acid catalysts (e.g., H₂SO₄) or enzymatic methods for greener synthesis . Alternative routes include acylation of glycolic acid derivatives with diketene .

- Purity Validation :

- NMR : Confirm ester linkage integrity via δ 4.2–4.4 ppm (CH₂-O-CO) and δ 3.5–3.7 ppm (ethoxy group) .

- IR : Detect carbonyl stretches at 1740–1760 cm⁻¹ (ester C=O) and 1710 cm⁻¹ (ketone C=O) .

- GC-MS : Verify molecular ion ([M⁺] at m/z 188) and fragmentation patterns (e.g., loss of ethoxy group: m/z 143) .

Q. How does the keto-enol tautomerism of this compound influence its stability under different storage conditions?

- Methodology :

- Stability Studies :

- pH-Dependent Tautomerism : Use UV-Vis spectroscopy (λ = 270–300 nm for enol form) to monitor equilibria. The enol form dominates in aprotic solvents (e.g., DMSO), while the keto form is stable in acidic aqueous media .

- Thermal Stability : Conduct accelerated degradation studies (40–60°C) with HPLC tracking. Degradation products include acetic acid derivatives via retro-aldol pathways .

Advanced Research Questions

Q. What experimental strategies optimize the copolymerization of this ester with vinyl monomers, considering conflicting reactivity ratios reported in literature?

- Methodology :

- Reactivity Ratio Determination :

- Use the Mayo-Lewis equation with low-conversion kinetic data (NMR or FTIR monitoring) to resolve discrepancies. For example, conflicting r₁ (monomer 1 reactivity) values may arise from solvent polarity effects .

- Case Study : In copolymerization with methyl methacrylate, adjust initiator (AIBN) concentration to 0.5–1.0 mol% to balance propagation rates and minimize side reactions .

- Advanced Characterization : MALDI-TOF MS to analyze copolymer sequence distribution and validate reactivity models .

Q. How can contradictory mass spectral fragmentation patterns between synthesized batches be systematically resolved?

- Methodology :

- Hypothesis Testing :

- Isomeric Impurities : Compare EI-MS and CI-MS data. For example, a fragment at m/z 85 may indicate β-keto ester degradation or residual diketene adducts .

- Tandem MS/MS : Use collision-induced dissociation (CID) to differentiate isobaric fragments (e.g., m/z 116 from decarboxylation vs. ester cleavage) .

- Computational Support : DFT calculations (e.g., Gaussian 16) to model fragmentation pathways and assign spectral peaks .

Critical Research Challenges

- Polymer Applications : Conflicting reports on copolymer thermal stability (e.g., Tg variations ±15°C) may stem from residual initiator or branching. Use SEC-MALS to correlate molecular weight with thermal properties .

- Analytical Discrepancies : Batch-to-batch variability in NMR δ values (e.g., ±0.1 ppm for ethoxy protons) can arise from solvent deuteration levels. Standardize DMSO-d₆ purity ≥99.9% for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.